molecular formula C10H10O2 B086688 Dihydro-4-phenylfuran-2(3H)-one CAS No. 1008-73-7

Dihydro-4-phenylfuran-2(3H)-one

Cat. No. B086688
CAS RN: 1008-73-7
M. Wt: 162.18 g/mol
InChI Key: YFNSPPHTAARSPD-UHFFFAOYSA-N
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Patent
US07087626B2

Procedure details

A solution of 4-acetoxy-3-phenyl-butyric acid methyl ester, (4.5 g, 19.2 mmol) in 1,4-dioxane (29 mL) and sulfuric acid (29 mL) is stirred at room temperature for one hour then heated at 45° C. for 18 h. Volatile solvents are evaporated and the residue is extracted with toluene. The combined organic extracts are extracted with water and brine, filtered, and concentrated to yield the title compound, 2.2 g (71%), as a colorless liquid.
Name
4-acetoxy-3-phenyl-butyric acid methyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC(=O)C[CH:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:6][O:7][C:8](=[O:10])[CH3:9]>O1CCOCC1.S(=O)(=O)(O)O>[C:11]1([CH:5]2[CH2:6][O:7][C:8](=[O:10])[CH2:9]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
4-acetoxy-3-phenyl-butyric acid methyl ester
Quantity
4.5 g
Type
reactant
Smiles
COC(CC(COC(C)=O)C1=CC=CC=C1)=O
Name
Quantity
29 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
29 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile solvents are evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts are extracted with water and brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.